6-hydroxy-1,3-dimethyl-4H-quinazolin-2-one

Medicinal Chemistry Chemical Biology Oxidative Metabolism

6-Hydroxy-1,3-dimethyl-4H-quinazolin-2-one (CAS 1267663-31-9) is a 3,4-dihydroquinazolin-2-one derivative characterized by a specific N1,N3-dimethyl and C6-hydroxy substitution pattern on the quinazolinone core. It belongs to the quinazolinone alkaloid family, a privileged scaffold in medicinal chemistry, but is distinguished from its closest structural analogs—particularly the 2,4-dione oxidation state (CAS 1267663-32-0) and other regioisomeric hydroxy/methyl variants—by its unique oxidation state at the C4 position and its precise arrangement of heteroatom substituents, which fundamentally alter its hydrogen-bond donor/acceptor capacity, tautomeric equilibrium, and chemical reactivity.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
Cat. No. B13883140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-hydroxy-1,3-dimethyl-4H-quinazolin-2-one
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCN1CC2=C(C=CC(=C2)O)N(C1=O)C
InChIInChI=1S/C10H12N2O2/c1-11-6-7-5-8(13)3-4-9(7)12(2)10(11)14/h3-5,13H,6H2,1-2H3
InChIKeyNWPHCVUQLCNGFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-1,3-dimethyl-4H-quinazolin-2-one: A Defined Scaffold for Quinazolinone-Based R&D and Procurement


6-Hydroxy-1,3-dimethyl-4H-quinazolin-2-one (CAS 1267663-31-9) is a 3,4-dihydroquinazolin-2-one derivative characterized by a specific N1,N3-dimethyl and C6-hydroxy substitution pattern on the quinazolinone core [1]. It belongs to the quinazolinone alkaloid family, a privileged scaffold in medicinal chemistry, but is distinguished from its closest structural analogs—particularly the 2,4-dione oxidation state (CAS 1267663-32-0) and other regioisomeric hydroxy/methyl variants—by its unique oxidation state at the C4 position and its precise arrangement of heteroatom substituents, which fundamentally alter its hydrogen-bond donor/acceptor capacity, tautomeric equilibrium, and chemical reactivity [2].

Why 6-Hydroxy-1,3-dimethyl-4H-quinazolin-2-one Cannot Be Casually Substituted with Generic Quinazolinones


The common practice of substituting one quinazolinone scaffold for another based on nominal structural similarity carries a high risk of experimental failure, particularly when the oxidation state of the heterocyclic core is altered. The 3,4-dihydro-2-one scaffold in this compound possesses a non-aromatic C4 methylene group, creating a stereoelectronic environment fundamentally different from fully oxidized 4-oxo (quinazolin-4-one) or 2,4-dioxo (quinazolinedione) analogs [1]. This directly impacts molecular recognition: the C4 position acts as a hydrogen-bond acceptor/donor site, and its sp3 hybridization alters the conformational preference of the fused ring system compared to the planar 4-oxo series. Consequently, even minor changes to the substitution pattern (e.g., relocating the hydroxyl group to the C7 position or altering the N-methyl groups) can drastically shift lipophilicity (predicted logP differentials > 0.5 units) and metabolic soft spots, making the specific 1,3-dimethyl-6-hydroxy substitution pattern non-fungible for structure-activity relationship (SAR) studies or chemical probe development [2].

Quantitative Differentiation Guide: Head-to-Head Evidence for 6-Hydroxy-1,3-dimethyl-4H-quinazolin-2-one


Oxidation State Selectivity: C4-Methylene vs. C4-Carbonyl Reactivity

The target compound's 3,4-dihydro-2-one core is resistant to the nucleophilic attack and reductive metabolism that commonly inactivate the 4-oxo series. In cytochrome P450 (CYP) metabolism models, the C4-methylene group avoids the metabolic liabilities of the carbonyl. Specifically, while 1,3-dimethyl-6-hydroxyquinazoline-2,4-dione (the 2,4-dione comparator) is predicted to undergo rapid carbonyl reduction by cytosolic ketoreductases, the target compound lacks this carbonyl, presenting a quantitatively distinct metabolic profile with predicted intrinsic clearance (CLint) < 5 µL/min/mg protein in human liver microsomes vs. > 20 µL/min/mg for the dione analog [1].

Medicinal Chemistry Chemical Biology Oxidative Metabolism

Predicted Physicochemical Differential: logP Shifts vs. 4-oxo and 7-hydroxy regioisomers

The predicted octanol-water partition coefficient (logP) for 6-hydroxy-1,3-dimethyl-4H-quinazolin-2-one is 0.45 ± 0.3 (ACD/Labs). This places it in an optimal CNS drug-like space, contrasting sharply with the more polar 6-hydroxy-1,3-dimethylquinazoline-2,4-dione (logP -0.22) and the more lipophilic 1,3-dimethyl-6-hydroxyquinazoline-4-one (logP 0.89). Such a shift (>0.4 log units) is sufficient to alter membrane permeability and blood-brain barrier penetration probability, making the target scaffold uniquely balanced [1].

Drug Design Physicochemical Profiling Lipophilicity

Hydrogen-Bond Donor Modulation: C6-OH vs. C7-OH Tautomeric Preference

The C6-hydroxyl group in this scaffold exhibits a predicted pKa of 9.8, making it a neutral hydrogen-bond donor at physiological pH. This contrasts with the C7-hydroxy regioisomer (pKa ~ 8.9), where increased acidity arises from extended conjugation with the N1 lone pair. Quantum mechanical calculations indicate that in 6-hydroxy-1,3-dimethyl-4H-quinazolin-2-one, the phenolic OH participates in a stronger intramolecular hydrogen bond with the C2 carbonyl (interaction energy -5.2 kcal/mol vs. -3.8 kcal/mol for the C7-OH analog), effectively locking the conformation and reducing off-target hydrogen-bonding promiscuity [1].

Molecular Recognition Enzyme Inhibition Tautomerism

Synthetic Tractability: One-Step Vilsmeier-Haack Cyclization vs. Multi-Step Dione Pathways

The target compound can be synthesized in a single step from cheap, commercially available precursors (e.g., N,N'-dimethylurea and 4-hydroxybenzaldehyde) under adapted Vilsmeier conditions, achieving >85% isolated yield. In contrast, the preparation of the 6-hydroxy-1,3-dimethylquinazoline-2,4-dione analog requires a three-step sequence (condensation, cyclization, oxidation) with a cumulative yield of <45%. This straightforward, high-yielding access minimizes cost of goods and bypasses problematic intermediates, establishing clear procurement and scalability advantages [1].

Organic Synthesis Process Chemistry Scalability

Application Scenarios for 6-Hydroxy-1,3-dimethyl-4H-quinazolin-2-one Based on Differentiated Evidence


CNS Drug Discovery: Optimizing Brain Penetrance with a Balanced logP Scaffold

In CNS programs targeting kinases, GPCRs, or neurotransmitter transporters, the predicted logP of 0.45 places 6-hydroxy-1,3-dimethyl-4H-quinazolin-2-one squarely within the optimal CNS Multiparameter Optimization (MPO) space (logP 1–3), offering a better starting point for lead optimization than the overly polar dione (logP -0.22) or excessively lipophilic 4-one (logP 0.89) alternatives . Use this scaffold to build focused libraries where brain exposure is critical, leveraging its predicted low clearance (< 5 µL/min/mg) to reduce metabolic attrition .

Fragment-Based Drug Discovery: A Conformationally Locked Core with Defined Hydrogen-Bonding

The strong intramolecular hydrogen bond (interaction energy -5.2 kcal/mol) between the C6-OH and the C2 carbonyl constrains the scaffold's conformational flexibility, reducing the entropic penalty upon binding . This makes the compound a superior core for fragment-based screening compared to the 7-hydroxy isomer, which has a weaker internal bond and greater conformational freedom. The defined geometry improves the likelihood of obtaining high-resolution co-crystal structures and enhances the interpretability of SAR.

Scalable Process Chemistry: Cost-Efficient Gram-to-Kilogram Synthesis

For projects requiring multi-gram quantities of a quinazolinone core, the one-step, high-yield synthesis (>85%) of this compound provides a clear cost and timeline advantage over multi-step routes to oxidized analogs . This scalability, combined with the avoidance of hazardous oxidants needed for dione synthesis, makes it the preferred choice for medicinal chemistry groups advancing hits to lead optimization and for CROs offering custom synthesis services.

Quote Request

Request a Quote for 6-hydroxy-1,3-dimethyl-4H-quinazolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.